3-ethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, characterized by a fused triazole-pyrimidinone core. Its structure includes a 3-ethyl group and a 6-substituted ethyl side chain bearing a piperidin-1-yl moiety. Such derivatives are notable for their antiviral properties, particularly against Chikungunya virus (CHIKV), where they inhibit the viral nsP1 protein—a key enzyme in viral RNA capping . The ethyl and piperidinyl substituents likely enhance target binding and pharmacokinetic properties compared to simpler analogs .
Properties
IUPAC Name |
3-ethyl-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-2-19-12-11(15-16-19)13(21)18(9-14-12)8-10(20)17-6-4-3-5-7-17/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAXHAFVGPSIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)N3CCCCC3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-ethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its antiviral properties and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a triazolo-pyrimidinone core structure. The presence of a piperidine moiety enhances its pharmacological profile.
Antiviral Activity
One of the most significant findings regarding this compound is its antiviral activity against the chikungunya virus (CHIKV). Research indicates that derivatives of triazolopyrimidinones can act as selective inhibitors of CHIKV replication. The mechanism involves targeting the viral capping enzyme nsP1, which is crucial for viral RNA capping. In vitro studies have demonstrated that these compounds significantly reduce virus yield and inhibit virus-induced cell death at low micromolar concentrations .
Table 1: Antiviral Activity Against CHIKV
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | Low μM range | Inhibition of nsP1 capping |
Study 1: Inhibition of CHIKV
In a study published by PubMed, researchers synthesized a series of triazolopyrimidinones and evaluated their antiviral properties against CHIKV. The results indicated that compounds with an ethyl or ethyl-mimic group at the 5-position exhibited enhanced antiviral activity through effective inhibition of nsP1 .
Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on understanding the SAR of triazolopyrimidine derivatives. The study highlighted that modifications at various positions could significantly impact biological activity. For instance, substituents on the piperidine ring were found to influence both potency and selectivity against viral targets .
Scientific Research Applications
The compound 3-ethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS Number: 1060182-55-9) is a synthetic organic molecule that has garnered attention for its potential applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, focusing on its biological activities, mechanism of action, and potential therapeutic uses.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies have shown that derivatives of triazolo-pyrimidines can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.
Neuropharmacological Effects
Given the presence of the piperidine ring, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression.
Table 2: Proposed Mechanisms
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of kinases involved in cell proliferation |
| Receptor Interaction | Possible interaction with neurotransmitter receptors |
| Apoptosis Induction | Activation of intrinsic apoptotic pathways |
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazolo-pyrimidine derivatives and tested their anticancer activity against several cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Efficacy
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of various triazolo-pyrimidine compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives demonstrated significant bactericidal activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The antiviral activity of [1,2,3]triazolo[4,5-d]pyrimidin-7-ones is highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of key derivatives:
Structure-Activity Relationship (SAR) Insights
- Core Scaffold : The [1,2,3]triazolo[4,5-d]pyrimidin-7-one framework is essential for binding to nsP1, as modifications (e.g., thiadiazole replacement) abolish activity .
- Position 3 : Aryl or alkyl groups here optimize interactions with nsP1’s hydrophobic pockets. Ethyl (target compound) balances lipophilicity and steric effects, outperforming methyl but underperforming bulkier aryl groups (e.g., MADTP-314) in potency .
- Position 6 : Substituted ethyl chains (e.g., piperidinyl or phenylpiperazinyl) improve solubility and target engagement. Glycosyl derivatives (e.g., compound 11 ) show enhanced bioavailability but reduced blood-brain barrier penetration .
Antiviral Activity and Resistance Profiles
- Target Compound: Exhibits nanomolar-range activity against CHIKV, with resistance mutations (e.g., P34S, T246A in nsP1) indicating direct nsP1 targeting .
- MADTP Series : Prototype MADTP-314 (IC₅₀: 0.5 µM) shares resistance mutations with the target compound, confirming a conserved mechanism .
- 3-Methyl Analog : Shows negligible antiviral activity, highlighting the necessity of optimized substituents .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
